3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide

Catalog No.
S3317862
CAS No.
66074-00-8
M.F
C14H10N2O6S2
M. Wt
366.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide

CAS Number

66074-00-8

Product Name

3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide

IUPAC Name

3,4-bis(benzenesulfonyl)-2-oxido-1,2,5-oxadiazol-2-ium

Molecular Formula

C14H10N2O6S2

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C14H10N2O6S2/c17-16-14(24(20,21)12-9-5-2-6-10-12)13(15-22-16)23(18,19)11-7-3-1-4-8-11/h1-10H

InChI Key

PLIHJANRRMFJCC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NO[N+](=C2S(=O)(=O)C3=CC=CC=C3)[O-]

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NO[N+](=C2S(=O)(=O)C3=CC=CC=C3)[O-]

3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide has the molecular formula C14H10N2O6S2 and a molecular weight of approximately 366.37 g/mol. This compound features a unique oxadiazole ring structure that is substituted with two phenylsulfonyl groups at the 3 and 4 positions. It is characterized by its solid state at room temperature, with a melting point ranging from 154 to 156 °C and a boiling point of approximately 649.2 °C .

The mechanism by which BPSO releases NO is not fully elucidated. However, the N-oxide functionality is believed to be crucial. One hypothesis suggests that under specific conditions, the N-O bond weakens, leading to homolytic cleavage and NO release []. Further research is needed to understand the exact mechanism.

Synthesis and Characterization:

3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide, also known as BPSO, is a heterocyclic compound synthesized from various starting materials. Its specific synthesis methods and characterization techniques are described in scientific literature [, ].

Potential Applications:

Research into the potential applications of BPSO is ongoing. Studies have explored its use in various fields, including:

  • Organic photovoltaics: BPSO has been investigated as a non-fullerene acceptor material in organic solar cells due to its electron-withdrawing properties [].
  • Medicinal chemistry: Some studies have investigated BPSO's potential for biological activities, but further research is needed to understand its efficacy and safety [].
Typical of oxadiazoles. Notably, it acts as a nitrogen oxide donor due to the presence of the oxadiazole moiety which can participate in redox reactions. The synthesis often involves etherealization followed by oxidation and cyclization processes . Its chemical reactivity allows it to be used as a building block in organic synthesis for creating other biologically active compounds .

3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide exhibits notable biological activities. It has been studied for its potential roles in pharmacology, particularly as an anti-inflammatory and antimicrobial agent. The compound's ability to release nitrogen oxides may contribute to its therapeutic effects in biological systems .

The synthesis of 3,4-bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide can be achieved through several methods:

  • Etherealization of Thiophenol: This initial step involves converting thiophenol into an appropriate intermediate.
  • Oxidation: The intermediate is then oxidized to form the desired oxadiazole structure.
  • Cyclization: Finally, cyclization occurs to complete the formation of the oxadiazole ring .

These steps can vary based on specific laboratory protocols and desired yields.

This compound finds applications primarily in organic synthesis and medicinal chemistry. It serves as a precursor for synthesizing various biologically active molecules and is investigated for its potential therapeutic uses in treating inflammatory diseases and infections . Additionally, its role as a nitrogen oxide donor makes it valuable in studies related to nitric oxide signaling pathways.

Interaction studies involving 3,4-bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide focus on its biochemical interactions within biological systems. Research indicates that it may interact with various enzymes and receptors involved in inflammatory processes. Such interactions are critical for understanding its mechanism of action and potential side effects when used therapeutically .

Several compounds share structural or functional similarities with 3,4-bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Phenylsulfanyl-4-phenylsulfonyl-1,2,5-oxadiazole 2-oxideContains a sulfanyl groupExhibits distinct electron delocalization properties
3-(Trifluoromethyl)-4-(phenylsulfonyl)-1,2,5-oxadiazoleTrifluoromethyl substitutionEnhanced lipophilicity affecting bioavailability
3-Methyl-4-(phenylsulfonyl)-1,2,5-oxadiazoleMethyl substitution at position 3Potentially different pharmacokinetic profiles

These compounds highlight the diversity within the oxadiazole family while emphasizing the unique properties of 3,4-bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide due to its specific substituents and functional groups.

The 1,2,5-oxadiazole nucleus, particularly its oxidized furoxan (1,2,5-oxadiazole 2-oxide) form, has intrigued chemists since the 19th century. August Kekulé’s 1857 synthesis of dibromofuroxan marked the first documented entry into this chemical class, though structural misassignments persisted for nearly a century due to limited analytical techniques. The furoxan ring’s true configuration—a planar, aromatic heterocycle with two adjacent nitrogen atoms and one oxygen—was conclusively established in the 1960s through nuclear magnetic resonance spectroscopy and X-ray crystallography. Early pharmacological interest arose from observations of nitric oxide (NO) release from furoxan derivatives, a property linked to vasodilation and anticancer activity.

Modern synthesis strategies, such as the post-ring introduction of substituents (PRIS) approach, have revitalized furoxan chemistry. For example, 3,4-bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide is synthesized via sequential functionalization of a preformed furoxan core, enabling precise control over substituent placement. This contrasts with traditional methods that required pre-functionalized precursors, often leading to regioisomeric mixtures.

Table 1: Key Milestones in Furoxan Chemistry

YearDiscovery/AdvancementSignificance
1857Synthesis of dibromofuroxan (Kekulé)First furoxan derivative
1960sNMR/X-ray structural elucidationResolved century-long structural debates
2023PRIS strategy developmentEnabled modular synthesis of sulfonyl-functionalized furoxans

Structural Significance of Sulfonyl Substituents in Heterocyclic Systems

The integration of phenylsulfonyl groups into the 3,4-positions of the furoxan ring profoundly alters the compound’s electronic and steric profile. Sulfonyl moieties act as strong electron-withdrawing groups, polarizing the heterocyclic system and enhancing stability toward nucleophilic attack. This electronic modulation is critical for maintaining the furoxan ring’s integrity under physiological conditions, as demonstrated in studies of nitric oxide release kinetics.

Synthetic methodologies highlight the strategic role of sulfonyl groups. For instance, 4-hydroxyfuroxan intermediates react with sulfonic acid anhydrides to yield 4-sulfonyloxy derivatives, a transformation optimized using tetrabutylammonium hydroxide to suppress side reactions. The resulting sulfonyloxy furoxans exhibit improved solubility in polar aprotic solvents, facilitating further functionalization.

Table 2: Impact of Sulfonyl Groups on Furoxan Properties

PropertyEffect of Sulfonyl Substitution
StabilityEnhanced resistance to ring-opening reactions
ReactivityFacilitates electrophilic substitution at C-3/C-4 positions
BioactivityModulates NO release kinetics and target selectivity

The phenylsulfonyl groups also enable π-stacking interactions with aromatic residues in biological targets, as evidenced by molecular docking studies of furoxan derivatives bound to topoisomerase I. Such interactions are hypothesized to contribute to the antiproliferative activity observed in HCT-116 and HeLa cell lines, where select derivatives inhibit cancer cell growth at micromolar concentrations.

XLogP3

2.2

Wikipedia

3,4-Di(benzenesulfonyl)-2-oxo-1,2,5lambda~5~-oxadiazole

Dates

Last modified: 08-19-2023

Explore Compound Types